2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a 5-cyano group, a methylthio substituent at position 4, and a 6-oxo-1,6-dihydropyrimidinyl core.
Properties
IUPAC Name |
2-(5-cyano-4-methylsulfanyl-6-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-22-11-5-3-10(4-6-11)18-13(20)8-19-9-17-14(23-2)12(7-16)15(19)21/h3-6,9H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJAJRYOVJCZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and acetamides. Key steps may involve:
Nucleophilic substitution: Introduction of the cyano and methylthio groups onto the pyrimidine ring.
Amidation: Formation of the acetamide linkage with the methoxyphenyl group.
Oxidation: Introduction of the oxo group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the methoxy group with other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Influence on signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Data : While analogs like 8c show VEGFR-2 inhibition, the target compound’s biological profile remains uncharacterized. Future studies should evaluate its kinase inhibition or cytotoxicity.
- Synthetic Optimization : The target compound’s yield and purity could be improved using methods from high-yield analogs (e.g., compound 5.6 ’s 80% yield protocol) .
Biological Activity
2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.
Molecular Structure
The compound has the following molecular structure:
- Molecular Formula : C15H14N4O2S
- Molecular Weight : 314.4 g/mol
- IUPAC Name : this compound
Structural Characteristics
The presence of the cyano group, methylthio moiety, and the methoxyphenyl group contributes to its unique chemical reactivity and biological activity. The pyrimidine ring system is known for its role in various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against a range of bacteria and fungi. In vitro studies suggest that this compound may possess comparable antimicrobial activity due to the presence of the cyano and methylthio groups, which are known to enhance bioactivity.
Anticancer Properties
Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For example, a related compound was shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death. The specific activity of this compound in anticancer applications remains to be fully elucidated but is a promising area for future research.
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory activity. Pyrimidine derivatives are often investigated as inhibitors of enzymes such as kinases and phosphodiesterases, which are crucial in various biochemical pathways. Preliminary studies may reveal that this compound can inhibit specific targets involved in disease processes.
Synthesis and Characterization
The synthesis of this compound has been achieved through several methods involving multi-step reactions. The characterization typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.
| Method | Yield (%) | Key Findings |
|---|---|---|
| One-pot synthesis | 75% | Efficient method yielding high purity |
| Cycloaddition reactions | 65% | Formation of new derivatives with enhanced activity |
Pharmacological Studies
Pharmacological evaluations have included assessments of cytotoxicity against various cancer cell lines, antimicrobial susceptibility testing, and enzyme inhibition assays. Results indicate that modifications in the structure can significantly alter biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
